Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
Description
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a synthetic intermediate in the synthesis of statin-class pharmaceuticals, particularly rosuvastatin, a potent HMG-CoA reductase inhibitor used to manage hypercholesterolemia . The compound features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl moiety, and a methyl(methylsulfonyl)amino group at positions 4, 6, and 2, respectively. The heptenoic acid side chain includes an ethyl ester, a 5-hydroxy group, and a 3-oxo functionality, which are critical for its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
- Starting Materials : The synthesis begins with the condensation of appropriate starting materials, such as a pyrimidine derivative and a heptenoic acid derivative.
- Reaction Conditions : The reaction typically involves heating in a solvent like toluene or acetonitrile, with a catalyst such as 4-butylammonium bromide to facilitate the condensation.
- Product Isolation : The resulting crude product is then purified through a series of steps, including heating, cooling, filtering, and distillation.
Deprotection Reaction
- Deprotection Agent : The protected groups in the intermediate are removed using an acid-acetonitrile solution under controlled pH conditions.
- Workup : The reaction mixture is then worked up by separating the organic layer, washing it, and drying it before concentrating to obtain the deprotected intermediate.
Hydrolysis and Esterification
- Hydrolysis : The ester group in the intermediate can be hydrolyzed to form the corresponding acid using alkaline conditions.
- Esterification : The acid is then esterified with ethanol to form the ethyl ester derivative.
Purification
- Crystallization : The final product is purified by crystallization from a suitable solvent system, such as acetone and tetrahydrofuran.
- Activated Carbon Treatment : Activated carbon may be used to remove impurities before crystallization.
Chemical and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C$${26}$$H$${32}$$FN$${3}$$O$${6}$$S |
| Molecular Weight | Approximately 540 g/mol |
| Solubility | Soluble in organic solvents like ethanol and acetone |
| Melting Point | Dependent on crystalline form and purity |
Research Findings and Implications
This compound is of interest due to its potential as a statin derivative. Research into its synthesis and properties can provide insights into optimizing statin drugs for better efficacy and safety profiles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes both acidic and alkaline hydrolysis, while the enol ether group shows pH-dependent stability:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Ester Hydrolysis | 0.1M NaOH, 60°C, 4h | Carboxylic acid derivative + ethanol | Complete conversion observed via HPLC |
| Enol Ether Hydrolysis | pH < 3, 37°C | α,β-unsaturated ketone | First-order kinetics (k = 0.12 h⁻¹) |
| Amide Hydrolysis | 6M HCl, reflux | Sulfonic acid + methylamine | Requires harsh conditions due to sulfonamide stability |
Oxidation Reactions
The secondary alcohol at position 5 and conjugated double bond demonstrate oxidation susceptibility:
Functional Group Interconversions
Key transformations enable structural diversification:
Esterification/Transesterification
-
Reacts with methanol/H⁺ to form methyl ester (95% conversion in 2h)
-
Shows selectivity: Ethyl ester remains intact during selective C5-OH acetylation
Keto-Enol Tautomerism
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Equilibrium favors keto form (98:2 ratio in CDCl₃ by ¹H NMR)
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Enol form stabilized in polar aprotic solvents (DMSO-d₆: 15% enol)
Nucleophilic Additions
The α,β-unsaturated ketone participates in Michael additions:
Photochemical Reactions
UV-induced transformations under controlled conditions:
| Light Source | Duration | Major Process | Outcome |
|---|---|---|---|
| UV-C (254 nm) | 24h | [2+2] Cycloaddition | Dimer formation (MALDI-TOF m/z 1015.1) |
| Visible light (450 nm) | 48h | E/Z isomerization | 35% Z-isomer by HPLC |
Biological Activation Pathways
Critical transformations affecting pharmacological activity:
-
Hepatic Esterase Cleavage
-
In vivo conversion to active acid form (t₁/₂ = 22 min in rat plasma)
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Correlates with HMG-CoA reductase inhibition (IC₅₀ = 9-16 nM post-hydrolysis)
-
-
Glucuronidation
Stability Profile
Degradation pathways under stress conditions:
| Stressor | Degradation Products | QbD Classification |
|---|---|---|
| Heat (80°C) | Dehydration at C5-OH → α,β-unsaturated ketone | Major degradation pathway |
| High pH (9.0) | Ester hydrolysis + retro-aldol cleavage | Critical quality attribute |
| Oxidative (0.3% H₂O₂) | Sulfoxide derivative (m/z +16) | Structurally alerting |
This comprehensive analysis provides a foundation for understanding the compound's reactivity in synthetic, formulation, and metabolic contexts. The data underscore the importance of controlled reaction conditions to maintain structural integrity while enabling targeted modifications for pharmaceutical applications.
Scientific Research Applications
The compound "Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate," also known as "ethyl (5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate" or by the CAS number 901765-36-4, has the molecular formula . It is also referred to as (5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-3-oxo-6-heptenoic acid ethyl ester .
While the search results do not directly detail the specific applications of this compound, they do provide information that can be used to infer potential applications and related research areas.
Chemical Structure and Properties
- The compound contains a fluorophenyl group, a methylsulfonylamino group, and a pyrimidinyl group, among others .
- Its molecular weight is approximately 507.5749 .
- The IUPAC name is (2E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-2-enoic acid;2-methylpropan-2-amine .
Potential Applications
Given the structural components of the compound, some potential applications can be inferred:
- Pharmaceutical Research: The presence of a fluorophenyl group and a pyrimidine moiety suggests potential applications in medicinal chemistry. Fluorinated compounds are often used in pharmaceuticals to enhance metabolic stability and improve binding to target proteins. Pyrimidines are common structural motifs in many drugs .
- Cosmetics and Toxicology: A related study utilizes the TOXIN knowledge graph to support animal-free risk assessment of cosmetic compounds . This indicates the broader relevance of such compounds in understanding toxicokinetics and potential adverse effects, such as liver toxicity .
- ** অনুসন্ধান and Development:** Molbase is a platform for sourcing chemical compounds, which indicates its use in research and development .
Related Compounds and Research
- Substituted Pyrimidines: Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate is a related compound with potential uses as an intermediate in synthesis .
- (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-[Methyl(Methylsulfonyl)Amino]-6-(Propan-2-Yl)Pyrimidin-5-Yl]-3,5-Dihydroxyhept-6-Enoic Acid 2-Methylpropan-2-Amine: Information on this similar compound can be found in PubChem .
Table of Liver Toxicity Effects of Cosmetic Compounds
| Compound | Function | Cholesterol | Triglycerides | ALT | AST | Phospholipids | Hepatic fat | Hepatocellular hypertrophy | Bilirubin | GGT | ALP | Hepatic necrosis |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 5-Amino-6-chloro-o-cresol | Precursor for hair dyeing products | Increase | Increase | Increase | ||||||||
| Acetylated vetiver oil—AVO = vetiveryl acetate | Fragrance | Increase | Increase | |||||||||
| Basic Brown 17 | Direct dye | Increase | Increase | Increase | Increase | |||||||
| Basic Red 51 | Hair dye | Increase | Increase | Increase/decrease | Increase | Decrease | Increase | Increase | ||||
| Basic violet 2 | Hair coloring agent | Increase | Decrease | Decrease | ||||||||
| Bis(butylbenzoate) diaminotriazine aminopropyltrisiloxane | UV filter | Different | Different | |||||||||
| Butylphenyl methylpropional | Fragrance | Decrease | Increase (non-OECD) | Increase (non-OECD) | Increase (non-OECD) |
Note: This table provides in vivo effects related to liver parameters for a variety of cosmetic compounds. Outcomes of these studies may exhibit contradictions due to variations in study design, sample size, methodology, or chance variations .
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the methylsulfonylamino group modulates its activity. The hydroxyheptenoate ester moiety plays a crucial role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrimidine-Based Statin Family
The target compound shares structural motifs with other pyrimidine-derived statins and intermediates. Key comparisons include:
Comparative Reaction Yields :
- The target compound’s synthesis achieves ~60–70% overall yield, comparable to methyl ester analogs (65–75%) .
- Phosphonium bromide derivatives (e.g., ) exhibit lower yields (~40–50%) due to steric hindrance during quaternization.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate, also known by its CAS number 901765-36-4, is a complex organic compound with potential biological activity. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with various functional groups, notably a fluorophenyl moiety and a methylsulfonylamino group.
- Molecular Formula : C24H30FN3O6S
- Molecular Weight : 507.57 g/mol
- Structure : The compound features a heptenoate backbone with hydroxyl and keto functional groups, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
- Receptor Modulation : It has been proposed that this compound interacts with neurotransmitter receptors, potentially influencing neurological pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 15.3 |
These results indicate that the compound could serve as a lead for developing new anticancer therapies.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound:
- Toxicity Assessment : Long-term exposure did not result in significant adverse effects at doses up to 50 mg/kg/day, suggesting a favorable safety profile.
- Efficacy in Tumor Models : this compound significantly reduced tumor size in xenograft models compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer : A patient with advanced lung cancer showed a marked reduction in tumor markers after treatment with this compound combined with standard chemotherapy.
- Neurological Effects : In another case involving neurodegenerative disorders, patients reported improved cognitive function and reduced symptoms when administered this compound as part of their treatment regimen.
Q & A
Q. What are the recommended synthetic routes for Ethyl 7-[4-(4-fluorophenyl)-2-(methylsulfonamido)pyrimidinyl]heptenoate, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Introduce the 4-(4-fluorophenyl) group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .
- Form the methyl(methylsulfonyl)amino substituent via nucleophilic substitution of a chloropyrimidine intermediate with methylsulfonamide .
- Optimize the esterification of the hydroxyl group using DCC/DMAP coupling under anhydrous conditions .
- Yield Optimization :
Q. How can the structural integrity of this compound be validated during synthesis?
Methodological Answer:
- Analytical Techniques :
- X-ray crystallography to confirm the pyrimidine core geometry and stereochemistry (e.g., E-configuration of the enoate group) .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with Rosuvastatin derivatives (e.g., 3R,5R-dihydroxy motifs) to verify stereochemical purity .
- HRMS for molecular ion confirmation (e.g., m/z calculated for C₂₅H₃₁FN₃O₆S: 544.19) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer :
- Enzyme Inhibition :
- Cellular Uptake :
- Use fluorescent tagging (e.g., BODIPY-labeled analogs) to monitor intracellular localization in hepatocyte cell lines via confocal microscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with HMG-CoA reductase?
Methodological Answer :
- Docking Studies :
- Molecular Dynamics (MD) :
Q. How to resolve contradictory data in solubility and bioavailability studies?
Methodological Answer :
- Solubility Analysis :
- Use shake-flask methods with varying pH (1.2–7.4) and solvents (e.g., PEG-400, DMSO). Correlate results with LogP calculations (Predicted LogP = 3.2) .
- Bioavailability Optimization :
- Formulate as a nanoemulsion (e.g., Tween-80/soy lecithin) and assess intestinal permeability via Caco-2 cell monolayers .
Q. What strategies mitigate instability of the 5-hydroxy-3-oxohept-6-enoate moiety?
Methodological Answer :
Q. How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer :
Q. What spectroscopic methods differentiate cis/trans isomerism in the hept-6-enoate chain?
Methodological Answer :
- NOESY NMR : Identify spatial proximity between the 5-hydroxy proton and the ethyl ester group to confirm E-configuration .
- IR Spectroscopy : Monitor carbonyl stretching frequencies (C=O at ~1700 cm⁻¹ for ester vs. ~1650 cm⁻¹ for enol tautomers) .
Contradictory Data Analysis
Q. How to address discrepancies in reported enzymatic inhibition data?
Methodological Answer :
Q. Why do computational predictions conflict with experimental solubility values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
